6-Chloroimidazo[1,2-b]pyridazin-3-amine chemical structure and properties
6-Chloroimidazo[1,2-b]pyridazin-3-amine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological significance of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. The document is structured to serve as a comprehensive resource, incorporating detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological pathways.
Chemical Structure and Properties
6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine bicyclic core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The structure is characterized by a chlorine atom at the 6-position and an amine group at the 3-position, which provide key sites for chemical modification and interaction with biological targets.
Chemical Identifiers:
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IUPAC Name: 6-chloroimidazo[1,2-b]pyridazin-3-ylamine[1]
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Molecular Formula: C₆H₅ClN₄[2]
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Molecular Weight: 168.58 g/mol [2]
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SMILES: Clc1ccc2n(n1)c(N)cn2[2]
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InChI Key: KZOZHHLJWBETLY-UHFFFAOYSA-N[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Purity | ≥95% - 97% (Commercially available) | [2][4] |
| Predicted pKa | 4.89 ± 0.30 | [5] |
| Predicted Density | 1.715 g/cm³ | [5] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [4][5] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 56.21 Ų | [2] |
| LogP (Partition Coefficient) | 0.9649 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Reactivity
While a specific, peer-reviewed synthesis protocol for 6-Chloroimidazo[1,2-b]pyridazin-3-amine is not detailed in the available literature, a plausible and efficient route can be constructed based on established methodologies for related 3-amino-imidazo-azine compounds, particularly the Groebke-Blackburn-Bienaymé Reaction (GBBR). This three-component reaction provides a direct method for assembling the target scaffold.
Plausible Synthetic Protocol: Groebke-Blackburn-Bienaymé Reaction
The proposed synthesis involves a one-pot, three-component reaction between the starting material 6-chloropyridazin-3-amine, an aldehyde (formaldehyde or a protected equivalent), and a cleavable isocyanide, catalyzed by an acid.
Starting Materials:
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6-Chloropyridazin-3-amine (CAS: 5469-69-2): A commercially available brown solid with a melting point of 213-215 °C.[6]
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Paraformaldehyde: A source of formaldehyde.
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tert-Butyl isocyanide: A common isocyanide used in GBBR.
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Scandium (III) triflate or p-Toluenesulfonic acid: Catalyst.
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2-MeTHF (2-Methyltetrahydrofuran) or similar solvent: Reaction solvent.
Experimental Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyridazin-3-amine (1.0 eq), paraformaldehyde (1.2 eq), and the chosen acid catalyst (e.g., Scandium (III) triflate, 10 mol%).
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Solvent Addition: Add anhydrous 2-MeTHF to the flask to dissolve/suspend the reactants.
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Reactant Addition: Stir the mixture at room temperature for 20 minutes. Subsequently, add tert-butyl isocyanide (1.1 eq) dropwise to the reaction mixture.
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Reaction Execution: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, an N-tert-butyl protected intermediate, is then subjected to purification by column chromatography on silica gel.
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Deprotection (if required): The N-tert-butyl group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to yield the final product, 6-Chloroimidazo[1,2-b]pyridazin-3-amine.
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Final Purification: The final compound is purified by recrystallization or a final chromatographic step to yield the pure product.
Synthetic Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZIN-3-AMINE | 166176-45-0 [chemicalbook.com]
- 4. 6-Chloroimidazo[1,2-b]pyridazin-3-amine | 166176-45-0 [sigmaaldrich.com]
- 5. 6-Chloro-Imidazo[1, 2-B]Pyridazin-3-Amine CAS No 166176-45-0 [alfachemch.com]
- 6. watson-int.com [watson-int.com]
